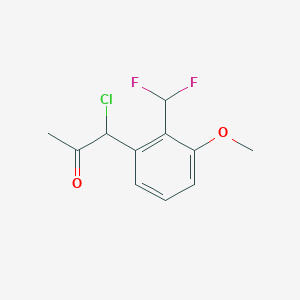

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chloro group at the α-position and a 2-(difluoromethyl)-3-methoxyphenyl moiety at the β-position. This compound is structurally characterized by the presence of electron-withdrawing (chloro, difluoromethyl) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C11H11ClF2O2 |

|---|---|

Molecular Weight |

248.65 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-3-methoxyphenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2O2/c1-6(15)10(12)7-4-3-5-8(16-2)9(7)11(13)14/h3-5,10-11H,1-2H3 |

InChI Key |

QTAFRZIESPJRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

- Hydrogen bonding : Unlike 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which forms N–H⋯O chains , the target compound’s 3-methoxy and difluoromethyl groups may promote weaker C–H⋯F or C–H⋯O interactions, altering crystal packing and solubility .

Physicochemical Properties

- Melting points: Halogenated propanones generally exhibit higher melting points than non-halogenated analogs due to increased polarity. For example, 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one melts at 160–162°C , while non-chlorinated enones like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one are liquids at room temperature .

- Spectroscopic data: ¹H NMR: The target compound’s difluoromethyl group would show a characteristic triplet (²JHF ~50 Hz) near δ 6.0–6.5 ppm, distinct from the singlet of a methyl group in 1-(4-methylphenyl)propan-2-one . IR: Strong carbonyl absorption ~1700 cm⁻¹, similar to other propanones .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one, with the molecular formula CHClFO and a molecular weight of 248.65 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group, a difluoromethyl group, and a methoxyphenyl moiety, which may influence its interactions with biological systems.

The unique structure of this compound suggests several chemical properties that may be relevant to its biological activity:

- Molecular Formula : CHClFO

- Molecular Weight : 248.65 g/mol

- IUPAC Name : 1-chloro-1-[2-(difluoromethyl)-3-methoxyphenyl]propan-2-one

- Canonical SMILES : CC(=O)C(C1=C(C(=CC=C1)OC)C(F)F)Cl

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated cinnamamides have shown effectiveness against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity against similar pathogens .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated in various studies. For example, certain derivatives demonstrated submicromolar activity against cancer cell lines while exhibiting low toxicity to normal mammalian cells . The presence of the methoxy group in the compound may enhance selectivity towards cancer cells while minimizing damage to healthy cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The methoxy group can influence lipophilicity and binding affinity to biological targets. Studies have shown that modifications in substituents on the phenyl ring significantly alter the compound’s biological profile.

Case Studies and Research Findings

Several studies highlight the importance of structural modifications in enhancing biological activity:

- Study on Cinnamamides : A series of chlorinated cinnamamides were synthesized and evaluated for their antibacterial properties. Compounds with similar structural features to this compound showed promising results against S. aureus and MRSA, indicating potential therapeutic applications .

- Anticancer Research : Investigations into dihydroimidazopyrazinone derivatives revealed that compounds targeting specific kinases exhibited significant anticancer activity. The implications of these findings suggest that similar mechanisms may be explored for this compound .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the potential applications of this compound:

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one | CHClFO | Antimicrobial | Similar structure with promising activity |

| 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one | CHClO | Anticancer | Exhibits selective cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.